N-(furan-2-ylmethyl)but-2-yn-1-amine
Overview
Description
N-(furan-2-ylmethyl)but-2-yn-1-amine is an organic compound that features a furan ring attached to a butynylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)but-2-yn-1-amine typically involves the reaction of furan-2-carbaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)but-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted furan derivatives
Scientific Research Applications
N-(furan-2-ylmethyl)but-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with monoamine oxidase enzymes.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)but-2-yn-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of monoamines like dopamine and serotonin in the brain. This inhibition can result in enhanced cognitive functions and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- N-(furan-2-ylmethyl)-N-ethylprop-2-yn-1-amine
Uniqueness
N-(furan-2-ylmethyl)but-2-yn-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)but-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSMZPGOONNAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364573 | |
Record name | N-(furan-2-ylmethyl)but-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371236-74-7 | |
Record name | N-(furan-2-ylmethyl)but-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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